molecular formula C14H21N3O B13298377 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide

2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide

Cat. No.: B13298377
M. Wt: 247.34 g/mol
InChI Key: YUUOWUSRZOHSIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-benzyl-2-methylpyrrolidine with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide
  • 2-(3-Amino-2-methylpyrrolidin-3-yl)acetamide
  • 2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)propionamide

Uniqueness

2-(3-Amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl and methyl groups on the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-(3-amino-1-benzyl-2-methylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C14H21N3O/c1-11-14(16,9-13(15)18)7-8-17(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H2,15,18)

InChI Key

YUUOWUSRZOHSIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)(CC(=O)N)N

Origin of Product

United States

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